molecular formula C10H10BrN B3335831 7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline CAS No. 1404431-48-6

7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline

Cat. No.: B3335831
CAS No.: 1404431-48-6
M. Wt: 224.10 g/mol
InChI Key: OOPYDFSMULRLQF-UHFFFAOYSA-N
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Description

7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline is a chemical compound with the molecular formula C10H12BrN It is a member of the cyclopropaquinoline family, characterized by a bromine atom at the 7th position and a cyclopropane ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoquinoline and cyclopropane derivatives.

    Cyclopropanation: The key step involves the cyclopropanation of the quinoline ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired tetrahydro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of catalysts, solvents, and temperature control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Fully saturated cyclopropaquinoline derivatives

    Substitution: Amino or thio-substituted cyclopropaquinoline derivatives

Scientific Research Applications

7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
  • 7-Fluoro-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
  • 7-Iodo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline

Uniqueness

7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-8-2-1-3-9-10(8)7-4-6(7)5-12-9/h1-3,6-7,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPYDFSMULRLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C=CC=C3Br)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857247
Record name 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404431-48-6
Record name 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one (100 mg, 0.420 mmol) and borane tetrahydrofuran complex (5 mL, 5.00 mmol) was heated at 80° C. for 4 h. After this time, MeOH (5 mL) was added slowly to the reaction mixture, followed by 3 mL of conc. HCl. The resulting mixture was heated at 100° C. for 1 h, and then cooled to room temperature. After removing most of the solvent, the mixture was adjusted to a pH of 8-9 by using saturated Na2CO3. The aqueous solution was extracted with EtOAc (2×10 mL). The combined organic layers were concentrated and purified by flash chromatography (0 to 30% ethyl acetate:hexanes) to afford the title compound (78 mg, 83% yield) as an oil. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H), 7.24 (d, J=7.7 Hz, 1H), 7.00 (t, J=7.7 Hz, 1H), 6.69 (d, J=7.7 Hz, 1H), 2.84 (td, J=8.1, 5.2 Hz, 1H), 2.22-2.13 (m, 1H), 1.76 (td, J=9.2, 4.7 Hz, 1H), 0.75 (dd, J=10.0, 5.0 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 2
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 3
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 4
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 5
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 6
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline

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